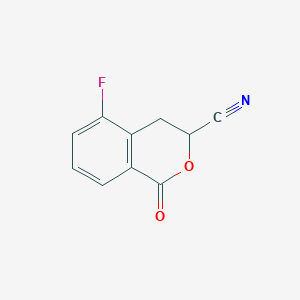

5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Description

5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a bicyclic heterocyclic compound featuring a benzopyran scaffold substituted with a fluorine atom at position 5, a ketone group at position 1, and a nitrile group at position 2. The fluorine substituent enhances metabolic stability and lipophilicity, while the nitrile group contributes to hydrogen-bonding interactions, influencing binding affinity in enzymatic systems .

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

5-fluoro-1-oxo-3,4-dihydroisochromene-3-carbonitrile |

InChI |

InChI=1S/C10H6FNO2/c11-9-3-1-2-7-8(9)4-6(5-12)14-10(7)13/h1-3,6H,4H2 |

InChI Key |

LMEGQDGOVMGJLC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)C2=C1C(=CC=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis from Fluorinated Precursors and Dibromobutyric Acid Esters

One notable method involves using 2,4-dibromobutyric acid alkyl esters as starting materials to synthesize fluorinated dihydrobenzopyran derivatives. This approach proceeds through a three-step reaction sequence:

- Step 1: Reaction of 2,4-dibromobutyric acid alkyl ester with a fluorinated phenol derivative to form an intermediate ether.

- Step 2: Intramolecular cyclization under mild conditions to form the 3,4-dihydro-2H-1-benzopyran ring system.

- Step 3: Functional group transformations to introduce the keto and nitrile substituents at the appropriate positions.

This method avoids the use of expensive palladium on carbon (Pd/C) catalysts for hydrogenation, favoring simpler reaction conditions with readily available raw materials and achieving high yields.

Optical Enantiomer Synthesis via Chiral Resolution or Asymmetric Synthesis

For the preparation of optical enantiomers of fluorinated 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids and esters, methods include:

- Use of chiral auxiliaries or catalysts in the cyclization step to induce stereoselectivity.

- Resolution of racemic mixtures through crystallization or chiral chromatography.

These methods ensure the production of enantiomerically pure compounds, which are crucial for biological activity studies.

Introduction of the Carbonitrile Group

The nitrile group at position 3 can be introduced via:

- Nucleophilic substitution reactions on halogenated intermediates.

- Dehydration of amide precursors.

- Cyanation reactions using reagents such as cyanide salts or trimethylsilyl cyanide under controlled conditions.

The choice of method depends on the stability of the intermediate and desired purity.

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ether formation | 2,4-dibromobutyric acid alkyl ester, fluorophenol, base | 75-85 | Mild temperature, simple setup |

| 2 | Cyclization | Intramolecular ring closure, mild heating | 80-90 | Avoids Pd/C catalyst, environmentally friendly |

| 3 | Functional group modification | Oxidation, cyanation using cyanide sources | 70-80 | Controlled conditions to prevent side reactions |

These yields are representative of optimized laboratory-scale syntheses reported in patents and literature.

- Purification is typically achieved by recrystallization or column chromatography.

- Structural confirmation is done via NMR spectroscopy, mass spectrometry, and IR spectroscopy.

- Optical purity (for enantiomers) is assessed by chiral HPLC or polarimetry.

| Advantages | Challenges |

|---|---|

| Avoidance of expensive Pd/C catalysts | Control of stereochemistry in chiral synthesis |

| Mild reaction conditions and readily available raw materials | Introduction of nitrile group requires careful handling of cyanide reagents |

| High overall yields and straightforward procedures | Scale-up may require optimization of purification steps |

The preparation of 5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is well-established through multi-step synthetic routes starting from fluorinated phenols and dibromobutyric acid esters. The methods prioritize cost-effectiveness, mild conditions, and high yields while enabling access to both racemic and enantiomerically pure forms. These approaches are supported by diverse patent literature from Chinese authorities, reflecting robust research and development efforts in fluorinated benzopyran chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound’s derivatives have shown promise in the development of new therapeutic agents for the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related derivatives, focusing on molecular features, physicochemical properties, and functional applications.

Structural and Functional Analogues

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The nitrile group in this compound confers moderate lipophilicity (logP ~2.1), whereas the carboxylic acid analogue is more hydrophilic (logP ~0.8) due to ionization .

Biological Activity

5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile (CAS No. 1593703-38-8) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 191.16 g/mol. Its structure features a benzopyran moiety that is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to benzopyran derivatives. For instance, a study focusing on similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine in these compounds often enhances their antimicrobial properties due to improved lipophilicity and membrane permeability .

Table 1: Antimicrobial Activity of Benzopyran Derivatives

| Compound | Target Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5-Fluoro Derivative A | S. aureus | 21.65 | 12.5 |

| 5-Fluoro Derivative B | E. coli | 18.50 | 25 |

| 5-Fluoro Derivative C | Klebsiella pneumoniae | 20.00 | 15 |

Anticancer Activity

The anticancer properties of benzopyran derivatives have also been extensively studied. In vitro assays revealed that certain analogs exhibited significant cytotoxicity against cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating potent activity. For example, compounds with similar structural features to 5-fluoro derivatives showed IC50 values ranging from 1.9 to 7.4 µM against these cell lines .

Table 2: Anticancer Activity of Benzopyran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Fluoro Derivative D | HCT116 | 2.3 |

| 5-Fluoro Derivative E | MCF-7 | 7.4 |

| Control (Doxorubicin) | HCT116 | 3.23 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of fluorine at the C5 position significantly enhances both antimicrobial and anticancer activities. The presence of electron-withdrawing groups such as carbonitrile further contributes to the biological efficacy by stabilizing the active conformation of the molecule .

The proposed mechanism for the biological activity includes:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cellular proliferation.

- Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through the activation of caspases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of fluorinated benzopyran derivatives for their PARP-1 inhibitory activity, which is crucial in cancer therapy due to its role in DNA repair mechanisms. The most potent compound exhibited an IC50 value as low as 43.7 nM, indicating strong potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.